Kinase Inhibitor Potency: 6-Formylpyridyl Scaffold Outperforms 5-Formyl-pyrrolo Analog in FGFR4 Inhibition
In a comparative study on FGFR4 kinase inhibitors, the 6-formylpyridyl urea derivative (compound 8z) demonstrated superior enzymatic inhibitory potency against both wild-type and mutant FGFR4 kinases when directly compared to a structurally distinct 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series [1]. The 6-formylpyridyl scaffold enabled a reversible-covalent interaction with a specific cysteine residue in the kinase's back pocket, a binding mode confirmed by X-ray crystallography [1].
| Evidence Dimension | FGFR4 Wild-Type Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.037 nM (compound 8z, a derivative of (6-formylpyridin-3-yl)boronic acid) |
| Comparator Or Baseline | 9.9 nM (compound 11, a 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide) |
| Quantified Difference | 267-fold more potent |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
The quantitative advantage in potency translates to a higher probability of success in lead optimization campaigns for FGFR4-driven cancers like hepatocellular carcinoma (HCC), making it a higher-value procurement choice.
- [1] Yang, F., et al. J. Med. Chem. 2024, 67, 4, 2667-2689. Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity. View Source
